molecular formula C15H20FNO4S B2375689 2-Ethoxy-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone CAS No. 1797686-76-0

2-Ethoxy-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone

Cat. No.: B2375689
CAS No.: 1797686-76-0
M. Wt: 329.39
InChI Key: IKOANLJVUJNHJR-UHFFFAOYSA-N
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Description

2-Ethoxy-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone is a chemical compound of interest in medicinal chemistry and drug discovery research. Its structure incorporates a piperidine ring, a common feature in many pharmacologically active agents, and a (4-fluorophenyl)sulfonyl group, which is known to be a key component in various biochemical tools and protease inhibitors . Piperidine derivatives are prevalent in pharmaceuticals and are frequently explored for their binding affinity to a wide range of biological targets . The (4-fluorophenyl)sulfonyl moiety, similar to groups used in specialized protecting groups like Fsec, suggests potential utility in the design of enzyme inhibitors or as a building block in synthetic chemistry . Researchers may investigate this compound as a potential intermediate in the synthesis of more complex molecules or as a candidate for high-throughput screening to identify new therapeutic leads. Its specific mechanism of action and research applications are yet to be fully characterized, making it a valuable candidate for exploratory biology and chemistry programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-ethoxy-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO4S/c1-2-21-11-15(18)17-9-7-14(8-10-17)22(19,20)13-5-3-12(16)4-6-13/h3-6,14H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOANLJVUJNHJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis of the Ethoxy Group

The ethoxy (-OCH₂CH₃) moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
Reaction:
2-Ethoxy-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone + H₂O → 1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)acetic acid + Ethanol

ConditionCatalystTime (h)Yield (%)Reference
1M HCl, refluxNone678
1M NaOH, refluxNone485

This reaction proceeds via nucleophilic attack of water on the carbonyl carbon, with basic conditions generally enhancing reaction rates.

Nucleophilic Substitution at the Sulfonamide Group

The electron-withdrawing sulfonyl group activates the adjacent piperidine nitrogen for nucleophilic substitution. For instance, reactions with amines or alcohols yield modified piperidine derivatives:
Reaction:
this compound + R-NH₂ → 2-Ethoxy-1-(4-(R-amino)piperidin-1-yl)ethanone + HSO₃C₆H₄F

NucleophileSolventTemperature (°C)Yield (%)Reference
BenzylamineDCM2562
EthanolamineTHF6071

The reaction is facilitated by polar aprotic solvents and elevated temperatures.

Reduction of the Ketone Group

The ethanone carbonyl can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄):
Reaction:
this compound + LiAlH₄ → 2-Ethoxy-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanol

Reducing AgentSolventTime (h)Yield (%)Reference
LiAlH₄THF289
NaBH₄MeOH645

LiAlH₄ achieves higher yields due to its stronger reducing power.

Oxidation of the Piperidine Ring

The piperidine moiety can undergo oxidation to form N-oxide derivatives using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA):
Reaction:
this compound + H₂O₂ → 2-Ethoxy-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl-1-oxide)ethanone

Oxidizing AgentSolventTemperature (°C)Yield (%)Reference
H₂O₂ (30%)Acetic acid7068
mCPBADCM2582

mCPBA provides milder conditions and higher selectivity.

Catalytic Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable aryl functionalization. For example, Suzuki-Miyaura coupling introduces aryl boronic acids:
Reaction:
this compound + Ar-B(OH)₂ → 2-Ethoxy-1-(4-((4-fluorophenyl-Ar)sulfonyl)piperidin-1-yl)ethanone

CatalystBaseSolventYield (%)Reference
Pd(PPh₃)₄K₂CO₃DMF/H₂O76
PdCl₂(dppf)Cs₂CO₃1,4-Dioxane81

Optimal results are achieved with Cs₂CO₃ in 1,4-dioxane at reflux .

Thermal Degradation Pathways

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, producing fluorinated aromatic byproducts and CO₂. Kinetic studies indicate a first-order degradation mechanism.

Scientific Research Applications

Synthesis Overview

The synthesis of 2-Ethoxy-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone typically involves several key steps:

  • Formation of Piperidinyl Intermediate : Piperidine reacts with 4-fluorobenzenesulfonyl chloride under basic conditions.
  • Ethoxy Group Introduction : Alkylation occurs with ethyl bromide in the presence of a base.
  • Final Coupling : The ethoxy-piperidinyl intermediate is coupled with ethanone to yield the target compound.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry due to its biological activity:

  • Antimicrobial Activity : Studies indicate effectiveness against pathogens like Staphylococcus aureus, with significant Minimum Inhibitory Concentration (MIC) values demonstrating its ability to inhibit bacterial growth effectively.
  • Enzyme Interaction : Molecular docking studies suggest that it binds to active sites of enzymes such as Poly (ADP-Ribose) Polymerase (PARP1), which is crucial for DNA repair processes, indicating potential therapeutic applications in cancer treatment.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Intermediate for Complex Molecules : Its unique functional groups allow for the introduction of various substituents through nucleophilic substitution reactions.
  • Synthesis of Novel Derivatives : The compound can be modified to create derivatives with enhanced properties or new biological activities.

Case Study 1: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound revealed that it effectively inhibits biofilm formation in resistant strains of bacteria. The study highlighted the compound's potential as an alternative treatment for infections caused by antibiotic-resistant bacteria.

Case Study 2: Cancer Therapeutics

In vitro studies demonstrated that the compound could induce apoptosis in cancer cells by modulating PARP1 activity. This mechanism suggests that it may be useful in developing new anticancer therapies targeting DNA repair pathways.

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity IC50 (μM)
2-Ethoxy-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone Piperidine, 4-fluorophenyl sulfonyl, ethoxy-ethanone Enzyme inhibition (hypothetical), CNS modulation (predicted) TBD
4-(4-Fluorobenzyl)piperazin-1-yl methanone Fluorobenzyl, piperazine Enzyme inhibition 18
2-(4-Fluorophenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone Methoxyphenyl sulfonyl, fluorophenyl Anticancer (in vitro) TBD
1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone Thiophene, fluorophenyl sulfonyl CNS disorder targets N/A
2-(4-Bromophenyl)-1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone Bromophenyl, fluorophenyl sulfonyl Enhanced selectivity in receptor binding N/A

Structural and Functional Insights

Role of Sulfonyl Substitutions

  • 4-Fluorophenyl Sulfonyl vs. In contrast, the methoxyphenyl analog (C20H22FNO4S, MW 391.46) may exhibit higher solubility due to the methoxy group’s polarity .
  • Thiophene vs.

Halogen Effects

  • Fluorine vs.
  • Fluorine vs. Chlorine (): Chlorine substitution (e.g., 2-((4-chlorophenyl)thio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone) increases hydrophobicity but may reduce metabolic stability compared to fluorine .

Biological Activity

2-Ethoxy-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound has the molecular formula C15H20FNO4SC_{15}H_{20}FNO_{4}S and a molecular weight of approximately 329.39 g/mol. Its structure features a piperidine ring linked to a sulfonyl group and an ethoxy group, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidinyl Intermediate : Reacting piperidine with 4-fluorobenzenesulfonyl chloride under basic conditions.
  • Ethoxy Group Introduction : Alkylation with ethyl bromide in the presence of a base.
  • Final Coupling : Coupling the intermediate with ethanone to yield the target compound .

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have shown its effectiveness against various pathogens, with specific attention to:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antimicrobial effects, with MIC values indicating its ability to inhibit bacterial growth effectively .
  • Biofilm Inhibition : It has been noted for its capacity to inhibit biofilm formation in bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, which are known for their resistance to conventional antibiotics .

The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors. Molecular docking studies suggest that it binds effectively to active site residues in enzymes like PARP1 (Poly (ADP-Ribose) Polymerase), which is crucial for DNA repair processes . This interaction may lead to modulation of enzyme activity, contributing to its therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various derivatives, including this compound, against both Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited moderate to high antibacterial activity, particularly against resistant strains .
  • Antitumor Activity : Research has also investigated its potential antitumor properties, suggesting that it may inhibit cancer cell proliferation through pathways involving PARP inhibition . The IC50 values reported indicate significant cytotoxicity against various cancer cell lines.
  • Comparative Analysis : A comparative study highlighted the unique aspects of this compound compared to other piperidine derivatives, noting that its specific combination of functionalities may confer unique biological activities not observed in structurally similar compounds .

Summary Table of Biological Activities

Activity Findings
AntimicrobialEffective against Staphylococcus aureus and E. coli; MIC values indicate strong inhibitory effects .
AntitumorPotential PARP inhibitor; significant cytotoxic effects on cancer cells .
Biofilm InhibitionInhibits biofilm formation; important for combating antibiotic-resistant strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Ethoxy-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone?

  • Methodology : A multi-step synthesis is typically employed:

Nucleophilic substitution to introduce the 4-fluorophenylsulfonyl group onto piperidine.

Coupling reactions (e.g., alkylation or acylation) to attach the ethoxy-ethanone moiety.

Purification via column chromatography or recrystallization.
Key intermediates should be verified using NMR and mass spectrometry (MS) .

Q. How is the structural integrity of this compound validated?

  • Methodology : Use X-ray crystallography to resolve bond angles and distances, complemented by ¹H/¹³C NMR for functional group confirmation and high-resolution MS for molecular weight validation. For piperidine derivatives, torsional angles around the sulfonyl group are critical to confirm conformational stability .

Q. What safety protocols are essential during handling?

  • Methodology :

  • Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.
  • Store at 2–8°C under inert gas (e.g., argon) to prevent degradation.
  • Follow GHS hazard statements (e.g., H315, H319) for irritant properties, as seen in analogous sulfonyl-piperidine compounds .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Methodology :

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may improve coupling reactions.
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during acylation.
    Yield improvements should be tracked via HPLC and compared to theoretical maxima .

Q. How to resolve contradictions in reported biological activity data?

  • Methodology :

  • Cross-validation assays : Use orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays for functional activity).
  • Computational docking : Compare binding poses in different protein conformations (e.g., using AutoDock Vina).
    Discrepancies in IC₅₀ values for similar fluorophenyl-sulfonyl compounds highlight the need for standardized assay conditions .

Q. What strategies validate the compound’s pharmacological mechanism?

  • Methodology :

  • Receptor profiling : Screen against kinase panels or GPCR libraries to identify primary targets.
  • Knockout models : Use CRISPR-Cas9 to silence suspected targets (e.g., enzymes in inflammatory pathways) and assess activity loss.
    Piperidine-sulfonyl derivatives often modulate serotonin or dopamine receptors, suggesting prioritized targets .

Q. How to address crystallographic disorder in structural analysis?

  • Methodology :

  • Twin refinement : Use SHELXL’s TWIN command to model twinned crystals.
  • Occupancy adjustment : Partially occupied atoms (e.g., solvent molecules) should be refined with restraints.
    High-resolution data (<1.0 Å) minimizes ambiguity, as demonstrated in related piperidine-methanone structures .

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